molecular formula C18H18N6O3S2 B11054890 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11054890
M. Wt: 430.5 g/mol
InChI Key: VAAASFOOGJBRLP-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
    • A 1,3,4-thiadiazole ring (with a sulfur atom and two nitrogen atoms).
    • A methyl group attached to the thiadiazole ring.
    • A pyrazolo[1,5-a]pyrimidine ring system.
    • A sulfanyl (thiol) group.
    • A 3,4-dimethoxyphenyl group.
  • This compound belongs to the class of heterocyclic organic molecules.
  • It has potential applications in various fields due to its unique structure.
  • Preparation Methods

    • The synthesis of this compound involves several steps:
      • Starting materials: N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one.
      • Formation of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives.
      • Reaction with hydrazonoyl chloride derivatives to yield the targeted 1,3,4-thiadiazolyl derivatives.
    • Industrial production methods may involve scaling up these reactions for large-scale synthesis.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions:
      • Oxidation: It may be oxidized under specific conditions.
      • Reduction: Reduction of the nitro group is possible.
      • Substitution: The compound can participate in substitution reactions.
    • Common reagents include hydrazonoyl chlorides, methyl hydrazinecarbodithioate, and hydrazinecarbothioamide.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

    • Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
    • Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).
    • Medicine: Exploring its pharmacological properties (e.g., antimicrobial activity).
    • Industry: Developing new materials or catalysts based on its structure.
  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other 1,3,4-thiadiazoles or pyrazolo[1,5-a]pyrimidines.
    • Its uniqueness lies in the combination of multiple functional groups.

    Remember that this compound’s full potential is still being explored, and ongoing research may reveal additional applications and mechanisms

    Properties

    Molecular Formula

    C18H18N6O3S2

    Molecular Weight

    430.5 g/mol

    IUPAC Name

    5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

    InChI

    InChI=1S/C18H18N6O3S2/c1-9-15(10-4-5-12(26-2)13(6-10)27-3)16-20-11(7-14(25)24(16)23-9)8-28-18-22-21-17(19)29-18/h4-7,23H,8H2,1-3H3,(H2,19,21)

    InChI Key

    VAAASFOOGJBRLP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C2=NC(=CC(=O)N2N1)CSC3=NN=C(S3)N)C4=CC(=C(C=C4)OC)OC

    Origin of Product

    United States

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